5-Bromo-1-methyl-1h-indole
Overview
Description
5-Bromo-1-methyl-1H-indole: is an organic compound with the molecular formula C9H8BrN It is a derivative of indole, a heterocyclic aromatic organic compound The compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 1st position of the indole ring
Mechanism of Action
Target of Action
5-Bromo-1-methyl-1h-indole, like other indole derivatives, is known to bind with high affinity to multiple receptors . The indole scaffold is found in many important synthetic drug molecules, which has led to the development of new useful derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
5-Bromo-1-methyl-1h-indole is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The application of this compound as a biologically active compound for the treatment of cancer cells, microbes, and different types of disorders in the human body has been explored . It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives
Temporal Effects in Laboratory Settings
It is recommended to store it in a cool and dark place, under inert gas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-indole can be achieved through several methods. One common approach involves the bromination of 1-methylindole. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Coupling Products: Biaryl compounds or other complex structures formed through coupling reactions.
Oxidation Products: Oxidized derivatives of the indole ring.
Scientific Research Applications
Chemistry: 5-Bromo-1-methyl-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceutical agents. Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Industry: In the material science industry, this compound can be used in the synthesis of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
5-Bromoindole: Lacks the methyl group at the 1st position.
1-Methylindole: Lacks the bromine atom at the 5th position.
5-Chloro-1-methyl-1H-indole: Contains a chlorine atom instead of a bromine atom at the 5th position.
Uniqueness: 5-Bromo-1-methyl-1H-indole is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s potential for specific applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
5-bromo-1-methylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOITLSQLQGSLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301420 | |
Record name | 5-bromo-1-methyl-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10075-52-2 | |
Record name | 5-Bromo-1-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10075-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-methyl-1H-indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10075-52-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromo-1-methyl-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1-methyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-bromo-1-methyl-1H-indole-2-carboxylic acid (AT21457) interact with the Hepatitis C Virus (HCV) NS3 protein?
A1: The research paper [] investigates the binding of AT21457 to the full-length NS3 protein of HCV. The study reveals that AT21457 occupies an alternate binding site on the NS3 protein. This suggests that AT21457 might exert its effects through a mechanism distinct from other known HCV NS3 inhibitors that target the enzyme's active site. Further research is necessary to elucidate the precise molecular interactions and downstream effects of AT21457 binding to this alternate site.
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